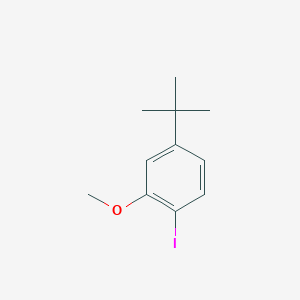

4-tert-Butyl-1-iodo-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butyl-2-iodoanisole is a chemical compound with the molecular formula C10H14IN . The term “tert-butyl” refers to a functional group with the formula -C(CH3)3, which is a branch of three carbon atoms, where the central carbon atom is connected to three other carbon atoms and an additional atom or group .

Synthesis Analysis

The synthesis of 5-Tert-butyl-2-iodoanisole involves the iodine electrophilic cyclization reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with I2 . The reaction progress was detected by TLC for 10 hours, and the reaction was quenched with a saturated sodium sulfite solution .Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-iodoanisole is characterized by its molecular formula C10H14IN . The structure includes a tert-butyl group, an iodine atom, and an anisole (methoxybenzene) group .Scientific Research Applications

Antioxidant Metabolism Studies

5-Tert-butyl-2-iodoanisole, similar to its analogs such as 3-tert-butyl-4-hydroxyanisole, has been studied for its metabolism in biological systems. For instance, Armstrong and Wattenberg (1985) investigated the metabolism of 3-tert-butylhydroxyanisole (3-BHA), which is an antioxidant, by rat liver microsomes. This study identified three metabolites, including the catechol of 3-BHA, which has a capacity to be oxidized readily (Armstrong & Wattenberg, 1985).

Effects on Hepatic Tumorigenesis

Another study by Rao et al. (1984) explored the inhibitory effect of antioxidants like 2(3)-tert-butyl-4-hydroxyanisole on hepatic tumorigenesis in rats. This research aimed to understand the role of antioxidants in combating neoplasia caused by peroxisome proliferators (Rao et al., 1984).

Catalysis in Chemical Reactions

In the field of chemistry, the role of tert-butoxy groups, such as in 5-Tert-butyl-2-iodoanisole, has been investigated for their influence on chemical reactions. Labaudinière and Normant (1992) studied the coupling between vinyl or aryl iodides and vinyl zinc bromides under Pd(0) Catalysis, noting the impact of tert-butoxy groups on these reactions (Labaudinière & Normant, 1992).

Anti-Inflammatory Activity

Research by Murakami et al. (2006) focused on the anti-inflammatory properties of butylated hydroxyanisole derivatives, which are related to 5-Tert-butyl-2-iodoanisole. Their study indicated potential anti-inflammatory activity against chronic periodontal diseases (Murakami et al., 2006).

Role in Radiotracer Synthesis

The synthesis of chiral precursors for PET tracers, such as 6-[18F]fluoro-L-dopa, has involved compounds similar to 5-Tert-butyl-2-iodoanisole. Kuroda et al. (2000) synthesized a chiral intermediate from 3-iodoanisole, which is structurally related to 5-Tert-butyl-2-iodoanisole, showcasing its utility in tracer synthesis (Kuroda et al., 2000).

Lubricant Oil Antioxidant Analysis

Del Nogal Sánchez et al. (2010) developed a method for determining antioxidants like 3-tert-butyl-4-hydroxyanisol in lubricant oils. This research provides insights into the analysis of similar compounds like 5-Tert-butyl-2-iodoanisole in industrial applications (Del Nogal Sánchez et al., 2010).

Toxicity Studies in Rat Kidney and Bladder

Peters et al. (1996) investigated the toxicity of glutathione conjugates of tert-butyl-hydroquinone, a metabolite of antioxidants like 5-Tert-butyl-2-iodoanisole, in rat kidney and bladder. This study provides valuable information on the potential toxic effects of such compounds (Peters et al., 1996).

Safety and Hazards

While specific safety and hazard information for 5-Tert-butyl-2-iodoanisole is not available, general safety measures for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Properties

IUPAC Name |

4-tert-butyl-1-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKFBRMBPGIUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2756542.png)

![4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine](/img/structure/B2756543.png)

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)